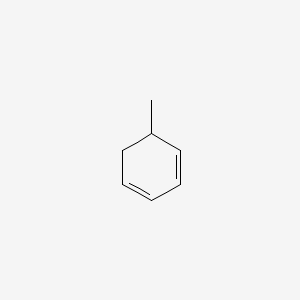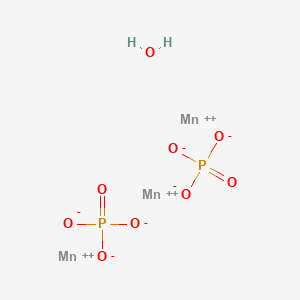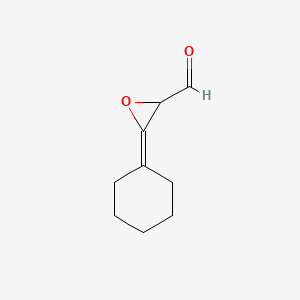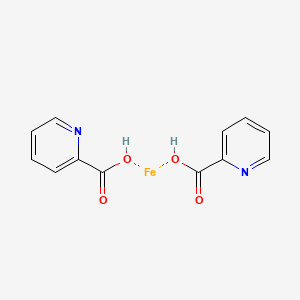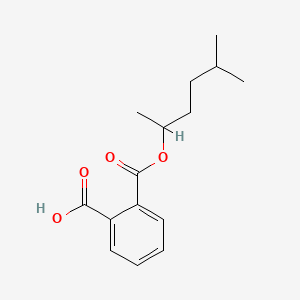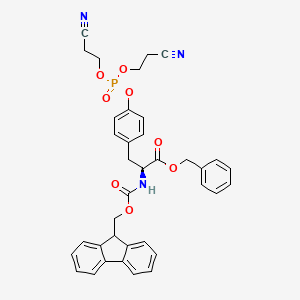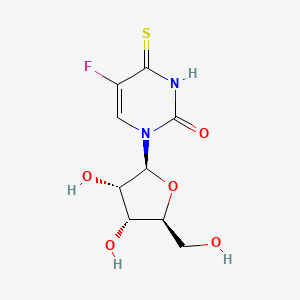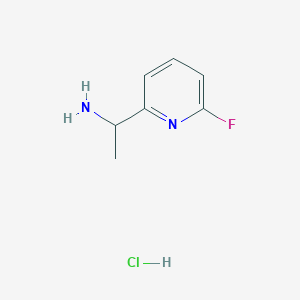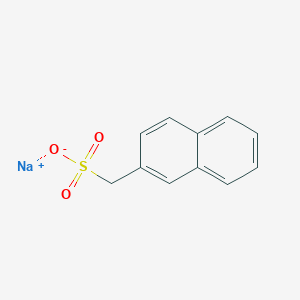
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide is a phosphorus-containing heterocyclic compound
Preparation Methods
The synthesis of 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide typically involves cyclization reactions that form the oxaphosphole ring. One common method includes the reaction of allyl alcohol with a suitable phosphorus reagent under controlled conditions to form the desired oxaphosphole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxaphosphole ring to more reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide include other oxaphosphole derivatives such as phostams, phostones, and phostines These compounds share the oxaphosphole ring structure but differ in their substituents and oxidation states
Properties
Molecular Formula |
C6H9O3P |
|---|---|
Molecular Weight |
160.11 g/mol |
IUPAC Name |
2-prop-2-enoxy-5H-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H9O3P/c1-2-4-8-10(7)6-3-5-9-10/h2-3,6H,1,4-5H2 |
InChI Key |
GDMXSWADAAXPIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOP1(=O)C=CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






